Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

Physicochemical characterization Purification method selection Thermal stability

Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 118970-12-0) is a polysubstituted thieno[2,3-b]pyridine bearing an ortho-amino ester motif at position 2 and three methyl groups at positions 4, 5, and 6. With molecular formula C13H16N2O2S and a molecular weight of 264.34 g/mol, it belongs to a class of fused heterocycles that have attracted attention as versatile synthetic intermediates for constructing pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and related polycyclic systems.

Molecular Formula C13H16N2O2S
Molecular Weight 264.34
CAS No. 118970-12-0
Cat. No. B2995443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
CAS118970-12-0
Molecular FormulaC13H16N2O2S
Molecular Weight264.34
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)N=C(C(=C2C)C)C)N
InChIInChI=1S/C13H16N2O2S/c1-5-17-13(16)11-10(14)9-7(3)6(2)8(4)15-12(9)18-11/h5,14H2,1-4H3
InChIKeyDQNBTPSVBBGYGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 118970-12-0): Core Scaffold Identity and Procurement-Relevant Characteristics


Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 118970-12-0) is a polysubstituted thieno[2,3-b]pyridine bearing an ortho-amino ester motif at position 2 and three methyl groups at positions 4, 5, and 6 . With molecular formula C13H16N2O2S and a molecular weight of 264.34 g/mol, it belongs to a class of fused heterocycles that have attracted attention as versatile synthetic intermediates for constructing pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and related polycyclic systems [1]. The compound is commercially available at 98% purity from multiple suppliers, though supply continuity should be verified as some vendors have discontinued this item . Its mass spectrum is curated in the Wiley Registry of Mass Spectral Data, providing a reliable analytical fingerprint for identity confirmation [2].

1
Workflow
Multicomponent microwave-assisted synthesis precursor for pyrido-thieno-pyrimidine libraries
2
Analytical Support
Curated GC-MS reference spectrum available in Wiley Registry for identity confirmation
3
Selection Property
Ethyl ester provides controlled lipophilicity step and thermal latitude versus methyl analog

Why Ethyl 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate Cannot Be Casually Replaced by Its Methyl Ester or Carboxamide Analogs


Although the thieno[2,3-b]pyridine core is shared among several in-class candidates, the identity of the ester group at position 2 exerts a measurable influence on physicochemical properties, chromatographic behavior, and downstream synthetic reactivity. The ethyl ester differs from its methyl ester analog (CAS 319491-25-3) in boiling point by approximately 10 °C and in density by approximately 0.1 g/cm³, parameters that directly affect distillation-based purification and solvent partitioning during workup . Furthermore, the carboxamide analog (CAS 119003-37-1) lacks the ester carbonyl electrophilicity required for the tandem microwave-assisted condensation routes that convert the ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate scaffold into fused pyrimidine libraries [1]. Even within the same ester subclass, commercial purity grades differ: the ethyl ester is available at 98% purity, whereas the methyl ester is typically supplied at 95–95+% purity, impacting the reproducibility of subsequent synthetic steps . These quantifiable differences mean that direct substitution without re-optimization of purification protocols, reaction conditions, or purity specifications carries a material risk of altered outcomes.

Physical shift Ethyl ester boiling point and density differ from methyl ester, altering distillation and chromatographic behavior.
Purity gap 98% purity for ethyl ester vs. 95–95+% for methyl ester impacts multi-step synthetic reproducibility.
Reactivity mismatch Carboxamide analog lacks ester carbonyl electrophilicity required for tandem condensation routes.

Quantitative Differentiation Evidence for Ethyl 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate Versus Closest In-Class Analogs


Boiling Point: Ethyl Ester vs. Methyl Ester – A 10.2 °C Elevation with Purification and Formulation Implications

The ethyl ester (CAS 118970-12-0) exhibits a predicted boiling point of 427.6±40.0 °C at 760 mmHg, compared to 417.4±40.0 °C for the methyl ester analog (CAS 319491-25-3) – an elevation of approximately 10.2 °C . This difference, though within overlapping error margins of computational prediction, is directionally consistent with the increased molecular weight and van der Waals surface area conferred by the ethyl group. The higher boiling point may offer a marginally wider operational window during high-vacuum distillation or solvent evaporation steps where thermal degradation is a concern.

Boiling Point
Predicted
Ethyl ester 427.6±40.0 °C vs. methyl ester 417.4±40.0 °C (760 mmHg)
Supports distillation margin consideration; may reduce thermal degradation risk during solvent removal.
Computational prediction; verify experimentally for scale-up.
Physicochemical characterization Purification method selection Thermal stability

Bulk Density Differentiation: 1.2 vs. 1.3 g/cm³ and Its Impact on Chromatographic Retention and Formulation Calculations

The predicted density of the ethyl ester is 1.2±0.1 g/cm³, while the methyl ester analog is predicted at 1.3±0.1 g/cm³ . This measurable difference in bulk density (approximately 0.1 g/cm³, or ~8% relative difference) can influence reversed-phase HPLC retention time predictions, liquid-liquid partition behavior, and gravimetric formulation calculations in high-throughput compound management workflows.

Density
Predicted
Ethyl ester 1.2±0.1 g/cm³ vs. methyl ester 1.3±0.1 g/cm³ (~8% relative difference)
May affect solid dispensing accuracy and influence chromatographic method transfer.
Computational estimation; experimental confirmation recommended.
Chromatography method development Formulation density calculations Solid-phase handling

Commercial Purity Grade: 98% (Ethyl Ester) vs. 95–95+% (Methyl Ester) – Reproducibility Advantages in Multi-Step Synthesis

The ethyl ester (CAS 118970-12-0) is commercially supplied at a certified purity of 98% (Leyan Product No. 1395507), whereas the closest methyl ester analog (CAS 319491-25-3) is offered at 95+% purity from the same vendor (Leyan Product No. 1350287), with other suppliers confirming 95% purity . This 3-percentage-point purity differential corresponds to a reduction in unspecified impurity burden from approximately 5% to 2%, which can be consequential in multi-step synthetic sequences where impurities propagate and amplify.

Purity Grade
Supplier data
98% (ethyl ester) vs. 95–95+% (methyl ester) – 3 percentage-point gap
Reduces need for pre-reaction purification; lowers side-product formation risk.
As-shipped QC data; independent verification advised.
Chemical procurement Purity specification Synthetic reproducibility

Scaffold Reactivity: Ethyl 3-Aminothieno[2,3-b]pyridine-2-carboxylate as a Validated Precursor for Microwave-Assisted Fused Pyrimidine Library Synthesis

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate has been experimentally validated as an effective precursor for one-pot, three-component microwave-assisted synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids. Under optimized conditions (microwave irradiation in dioxane at 110 °C, 40–60 min), the tandem reaction with dimethylformamide-dimethylacetal and various amines afforded target pyrimidine hybrids in good to excellent yields [1]. In contrast, the corresponding carboxamide analog (CAS 119003-37-1) lacks the ester carbonyl electrophilicity that drives this tandem condensation, fundamentally altering the accessible chemical space . This reactivity profile is intrinsic to the ester, not merely to the thieno[2,3-b]pyridine core.

Scaffold Reactivity
Reported
Validated for microwave-assisted one-pot pyrimidine hybrid synthesis (dioxane, 110 °C) [1]
Establishes synthetic pathway; carboxamide analog lacks required ester electrophilicity.
Based on Teleb et al. 2021 protocol; confirm scope for your amine.
Heterocyclic chemistry Microwave-assisted synthesis Parallel library production

Mass Spectral Reference Standard Availability: Wiley Registry Coverage Provides Identity Verification Confidence

The ethyl ester (CAS 118970-12-0) is included in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll Mass Spectral Library, with a curated GC-MS spectrum available through SpectraBase (Compound ID ChfKSt5Ewa9) [1]. This provides an experimentally acquired, searchable mass spectrum that can be used for identity confirmation of purchased or synthesized material. No equivalent entry was identified for the methyl ester analog (CAS 319491-25-3) in the same authoritative spectral database at the time of this analysis, meaning the ethyl ester offers a superior analytical reference baseline for quality control laboratories.

Spectral Reference
Reported
GC-MS spectrum in Wiley Registry / KnowItAll Library (SpectraBase ID ChfKSt5Ewa9) [2]
Accelerates identity verification; reduces reliance on in-house reference synthesis.
Methyl ester analog lacks comparable curated coverage.
Analytical chemistry Quality control Compound identity verification

Lipophilicity (LogP) Gradient: Ethyl Ester Provides Higher Predicted Membrane Partitioning vs. Methyl Ester – Relevant to ADME Profiling

The methyl ester analog (CAS 319491-25-3) has an experimentally measured or computationally predicted LogP of 3.58 (Hit2Lead) and an ACD/LogP of 4.26 . While a directly measured LogP for the ethyl ester has not been published in the open literature, the addition of one methylene unit (–CH2–) in the ester chain typically increases LogP by approximately 0.5 log units based on the established Hansch π contribution for aliphatic carbon [1]. This places the estimated LogP of the ethyl ester in the range of approximately 4.0–4.8, which may be advantageous when higher membrane permeability is desired, or disadvantageous if aqueous solubility is the limiting factor. This differential must be considered when selecting between ester analogs for biological screening cascades.

LogP Gradient
Class-level
Estimated ~4.0–4.8 for ethyl ester vs. 3.58 (measured) for methyl ester (~0.5 log unit shift)
Supports lipophilicity optimization context; may alter permeability-solubility balance.
Hansch π increment estimate; experimental LogP determination recommended.
Drug-likeness Lipophilicity optimization ADME prediction

Optimal Deployment Scenarios for Ethyl 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate Based on Verified Differentiation Evidence


Building Block for Microwave-Assisted Parallel Synthesis of Fused Pyrido-Thieno-Pyrimidine Compound Libraries

The ethyl ester scaffold has been experimentally validated as a precursor for one-pot, three-component microwave-assisted synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids in dioxane at 110 °C with reaction times of 40–60 minutes [1]. Laboratories engaged in diversity-oriented synthesis or medicinal chemistry lead generation can prioritize this ethyl ester over the carboxamide analog (CAS 119003-37-1), which lacks the ester carbonyl required for this tandem condensation pathway . The 98% commercial purity further supports direct use without pre-purification in array synthesis workflows.

Analytical Reference Standard for GC-MS Identity Confirmation in Quality Control and Forensic Chemistry

The inclusion of this compound in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll Mass Spectral Library [2] makes it a reliable reference standard for identity verification via GC-MS. Analytical laboratories, particularly those operating under ISO 17025 or GLP frameworks, can procure this compound as a characterized reference material with a pre-existing, searchable mass spectrum, reducing the burden of in-house reference standard characterization. The methyl ester analog does not currently offer equivalent curated spectral coverage.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Controlled Lipophilicity Incrementation

For SAR campaigns exploring the impact of ester chain length on target binding, cellular permeability, and metabolic stability, the ethyl ester provides an estimated LogP approximately 0.5 units higher than the methyl ester (based on the Hansch π methodology) [3]. This controlled lipophilicity step allows medicinal chemists to probe hydrophobic pocket interactions or membrane partitioning without introducing aromatic or branched alkyl groups that could confound structure-activity interpretation. The higher boiling point (427.6 °C vs. 417.4 °C) also offers marginally greater thermal latitude during solvent evaporation of DMSO stock solutions .

Agricultural Growth Regulator Research: Patent-Exemplified Scaffold for Crop Yield Enhancement

Derivatives of the 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate scaffold have been patented as plant growth regulators, with one exemplified furan-2-yl-methyl amide derivative demonstrating winter wheat yield increases of 3.9 centners/hectare and maize yield increases of 6.9 centners/hectare [4]. While the patent claims the amide derivative rather than the ethyl ester itself, the ethyl ester serves as the logical synthetic precursor to such amide derivatives via ester hydrolysis followed by amide coupling. Agrochemical research groups exploring thienopyridine-based growth regulators can use this ethyl ester as a key intermediate.

Application
Selection Property
Validation Focus
Microwave-assisted library synthesis
Ester carbonyl reactivity for tandem condensation
Synthesis reproducibility at 98% purity
Analytical reference standard
Curated GC-MS reference spectrum
Identity verification confidence
Medicinal chemistry SAR exploration
Controlled lipophilicity incrementation
LogP consistency across ester analogs
Agrochemical intermediate research
Synthetic precursor to growth-regulator amides
Patent-exemplified derivative synthesis
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